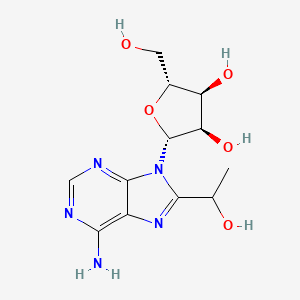

8-(1-Hydroxyethyl)adenosine

Description

Classification within Adenosine (B11128) Derivatives

8-(1-Hydroxyethyl)adenosine is classified as a C8-substituted adenosine derivative. This means that a hydroxyethyl (B10761427) group is attached to the 8th carbon atom of the purine (B94841) ring of adenosine. nih.gov This particular modification places it within a family of analogues that have been extensively studied for their unique chemical and biological properties. The C8 position of the purine ring is a key site for chemical modification, and alterations at this position can significantly influence the molecule's conformation and its interactions with enzymes and receptors. mdpi.com

Other examples of C8-substituted adenosine derivatives include 8-methyladenosine (B1596262), 8-hydroxyadenosine, and 8-bromoadenosine (B559644). nih.govoup.compsu.edu Each of these modifications imparts distinct characteristics to the parent adenosine molecule, leading to a diverse range of biological activities.

Importance of C8 Modification in Purine Chemistry

The C8 position of the purine scaffold is a focal point in medicinal chemistry due to its unique reactivity, being amenable to both electrophilic and nucleophilic substitution reactions. mdpi.com Modifications at this site have been shown to have a profound impact on the biological activity of purine nucleosides. mdpi.comrsc.org

One of the most significant consequences of C8 substitution is its influence on the glycosidic bond conformation. In their natural state, purine nucleosides exist in a dynamic equilibrium between the syn and anti conformations. The introduction of a substituent at the C8 position can sterically hinder the rotation around the glycosidic bond, often favoring the syn conformation. nih.gov This conformational preference can dramatically alter how the nucleoside analogue interacts with its biological targets.

Furthermore, C8 modifications can enhance the stability of the nucleoside analogue to enzymatic degradation. For instance, some 8-substituted adenosine analogues have demonstrated increased resistance to digestion by snake venom phosphodiesterase. oup.com This enhanced stability is a desirable trait for potential therapeutic agents.

The introduction of various functional groups at the C8 position, including alkyl, aryl, and halogen groups, has led to the development of a vast library of purine derivatives with diverse applications. begellhouse.comnih.gov These range from fluorescent probes for studying nucleic acid structure and function to potent and selective inhibitors of enzymes like protein arginine methyltransferases. begellhouse.comnih.gov

Overview of Research Trajectories for Adenosine Analogues

Research into adenosine analogues has followed several key trajectories, driven by the quest for new therapeutic agents and a deeper understanding of biological processes. A major focus has been the development of selective agonists and antagonists for adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in a multitude of physiological processes, making them attractive drug targets for a variety of conditions. embopress.orguni-stuttgart.de

Another significant area of research is the design of adenosine analogues as antiviral and anticancer agents. researchgate.net By mimicking natural nucleosides, these analogues can be incorporated into viral or cellular DNA or RNA, leading to chain termination and inhibition of replication. The modification at the C8 position can play a crucial role in the selectivity and efficacy of these compounds.

Furthermore, adenosine analogues are invaluable tools in chemical biology for probing the active sites of enzymes. nih.govacs.org By systematically modifying the structure of adenosine and observing the effects on enzyme activity, researchers can gain insights into the specific interactions that govern substrate binding and catalysis. This knowledge is instrumental in the rational design of more potent and selective inhibitors. nih.gov The development of libraries of diverse adenosine analogues has proven to be a powerful strategy for discovering novel chemical probes for a wide range of biological targets. nih.gov

Interactive Data Table: Examples of C8-Substituted Adenosine Derivatives

| Compound Name | C8-Substituent | Key Research Finding | Reference |

| This compound | -CH(OH)CH3 | Classified as a C8-substituted adenosine derivative. | evitachem.com |

| 8-Methyladenosine | -CH3 | Analogues with 8-methyladenosine at the 2'-terminus showed strong binding affinity to RNase L. oup.com | oup.com |

| 8-Hydroxyadenosine | -OH | Used in the synthesis of 2'-5' oligoadenylate (B1213165) analogues. psu.edu | psu.edu |

| 8-Bromoadenosine | -Br | A common precursor for further C8 modifications. | mdpi.com |

| 8-((2-hydroxyethyl)amino)adenosine | -NHCH2CH2OH | A cyclic nucleotide analog with potential biological activities. ontosight.ai | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-(1-hydroxyethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O5/c1-4(19)10-16-6-9(13)14-3-15-11(6)17(10)12-8(21)7(20)5(2-18)22-12/h3-5,7-8,12,18-21H,2H2,1H3,(H2,13,14,15)/t4?,5-,7-,8-,12-/m1/s1 |

InChI Key |

QORPQEIALPPUPY-IEJLNPMYSA-N |

Isomeric SMILES |

CC(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |

Canonical SMILES |

CC(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 8 1 Hydroxyethyl Adenosine

Strategies for Regioselective C8-Substitution of Adenosine (B11128)

Achieving selective functionalization at the C8 position of adenosine is paramount. The C8-hydrogen is acidic enough to be removed by strong bases, allowing for direct metallation and subsequent reaction with an electrophile. mdpi.com However, cross-coupling reactions starting from a halogenated precursor are more common for introducing carbon-based substituents.

Total Synthesis Pathways

While the de novo synthesis of purine (B94841) nucleosides from acyclic precursors is a known strategy in carbohydrate and heterocyclic chemistry, it is often complex and lengthy. nih.gov For the production of C8-substituted analogues like 8-(1-hydroxyethyl)adenosine, the more direct and common approach involves the modification of the pre-existing and commercially available adenosine molecule. This avoids the intricate steps of building the purine ring and performing a stereoselective glycosylation.

Palladium-Catalyzed Cross-Coupling Reactions at C8

Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon bonds at the C8 position of adenosine. mdpi.com These reactions typically begin with a C8-halogenated adenosine derivative, most commonly 8-bromoadenosine (B559644) or 8-iodoadenosine (B613784), which can be prepared from adenosine itself. beilstein-archives.orgbeilstein-journals.org The enhanced reactivity of 8-iodoadenosine often makes it the preferred substrate over its bromo- counterpart for more challenging coupling reactions. beilstein-journals.org

Several types of palladium-catalyzed cross-coupling reactions are employed:

Sonogashira Coupling: This reaction couples a terminal alkyne with the C8-haloadenosine, which is useful for introducing alkynyl moieties. mdpi.com

Stille Coupling: This involves the reaction of an organostannane reagent with the C8-haloadenosine. For example, C8-vinyladenosine can be prepared in near-quantitative yield by reacting a protected 8-iodoadenosine with tributylvinylstannane. mdpi.com

Suzuki Coupling: This powerful method uses an organoboron compound, such as a boronic acid or ester, to introduce aryl or vinyl groups.

These methods offer a versatile toolkit for accessing a wide range of C8-substituted adenosine precursors.

| Reaction Type | C8-Adenosine Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Protected 8-Iodoadenosine | Tributylvinylstannane | Pd(PPh₃)₄ | C8-Vinyladenosine | mdpi.com |

| Sonogashira Coupling | Protected 8-Iodoadenosine | Terminal Alkyne | (Ph₃P)₂PdCl₂, CuI | C8-Alkynyladenosine | mdpi.com |

| Suzuki Coupling | 8-(bromoaryl)dA derivatives | Arylboronic acids | Pd(OAc)₂/TPPTS | C8-Biaryladenine | nih.gov |

Introduction of the 1-Hydroxyethyl Moiety

The specific 1-hydroxyethyl group can be installed at the C8 position through a multi-step sequence starting from a C8-functionalized precursor.

One documented pathway involves the synthesis of C8-(α-ethoxyethenyl)adenosine via a cross-coupling reaction. mdpi.com This intermediate undergoes mild acid-catalyzed hydrolysis to cleave the vinyl ether, yielding the corresponding ketone, 8-acetyladenosine. Subsequent reduction of this ketone with a reducing agent like sodium borohydride (B1222165) produces the target this compound. mdpi.com

An alternative conceptual approach starts with 8-formyladenosine, a versatile intermediate that can be synthesized in high yield from protected adenosine via lithiation and formylation with DMF. rsc.org While reduction of this aldehyde with NaBH₄ yields the 8-hydroxymethyl derivative, its reaction with a methyl nucleophile, such as a methyl Grignard reagent (CH₃MgBr), would classically furnish the desired secondary alcohol, this compound, after an aqueous workup. rsc.orgwikipedia.org

Stereochemical Control in the Synthesis of the 1-Hydroxyethyl Group

The introduction of the 1-hydroxyethyl group at the C8 position creates a new chiral center on the substituent. The simple reduction of the precursor, 8-acetyladenosine, with an achiral reducing agent like sodium borohydride results in a racemic mixture of the two possible stereoisomers (an epimeric mixture). mdpi.com

Achieving stereoselectivity to produce a single enantiomer of this compound requires more sophisticated methods, known as asymmetric synthesis. thieme.de Common strategies applicable to this transformation include:

Chiral Reducing Agents: Employing stoichiometric chiral borane (B79455) reagents, such as Midland Alpine borane or Brown's DIP-Chloride, can selectively reduce prochiral ketones to one enantiomer of the alcohol. wikipedia.orguwindsor.ca These reagents create a diastereomeric transition state where one facial attack on the ketone is sterically favored over the other.

Catalytic Asymmetric Reduction: This is a more atom-economical approach. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a well-established method for the enantioselective reduction of ketones. wikipedia.org Another powerful technique is transition metal-catalyzed asymmetric transfer hydrogenation or asymmetric hydrogenation, which often utilizes ruthenium or iridium catalysts paired with chiral ligands to deliver hydrogen to the ketone in a stereocontrolled manner. nih.gov

While these methods are standard in asymmetric synthesis, their specific application to produce enantiopure this compound would require empirical optimization. The choice of reagent can be influenced by the steric and electronic properties of the adenosine moiety. uwindsor.ca

Protecting Group Chemistry in Adenosine Derivatives Synthesis

The synthesis of adenosine derivatives is heavily reliant on the use of protecting groups to mask reactive functional groups, particularly the hydroxyl groups of the ribose sugar (2', 3', and 5') and, occasionally, the exocyclic N6-amino group. beilstein-journals.orgresearchgate.net This prevents unwanted side reactions and directs the chemical transformation to the desired position.

For modifications at C8, the ribose hydroxyls are almost always protected. Silyl ethers are the most common choice due to their stability and ease of installation and removal. beilstein-archives.org

| Protecting Group | Abbreviation | Functionality Protected | Common Reagents for Addition | Common Reagents for Removal | Reference |

|---|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS or TBS | Hydroxyl (OH) | TBDMS-Cl, Imidazole | TBAF, HF·Pyridine, TEA·3HF | beilstein-archives.orgbeilstein-journals.org |

| Dimethoxytrityl | DMT | 5'-Primary Hydroxyl | DMT-Cl, Pyridine | Mild Acid (e.g., TCA, DCA) | beilstein-archives.orgresearchgate.net |

| Isobutyryl | iBu | N6-Amino (NH₂) | Isobutyric anhydride | Ammonia | beilstein-journals.org |

| Benzoyl | Bz | N6-Amino (NH₂) | Benzoyl chloride | Ammonia | researchgate.net |

Research has shown that the presence of a bulky substituent at the C8 position can alter the chemical reactivity of the ribose hydroxyls. beilstein-archives.orgnih.gov For instance, in the silylation of a C8-alkynyl adenosine derivative, the reaction showed an unexpected preference for forming the 3'-O-silyl isomer over the typically favored 2'-O-isomer, highlighting the subtle but significant influence of C8 modifications on the rest of the molecule. researchgate.netnih.gov Careful selection of protecting groups and reaction conditions is therefore critical to developing efficient and high-yielding synthetic routes. beilstein-archives.org

Chemoenzymatic Synthesis Approaches for Nucleoside Analogues

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). tandfonline.com This approach is particularly valuable for the synthesis of complex molecules like nucleoside analogues, as enzymes can perform specific transformations under mild conditions, often without the need for extensive protecting group manipulations. tandfonline.comnih.gov

While a fully enzymatic synthesis of this compound from simple precursors is not established, a chemoenzymatic strategy would typically involve the chemical synthesis of a modified precursor, which is then acted upon by one or more enzymes. rsc.org

Examples of enzymatic transformations relevant to nucleoside analogue synthesis include:

Phosphorylation: Kinases can selectively phosphorylate the 5'-hydroxyl group of a nucleoside to form the corresponding nucleotide, a step that can be challenging to achieve with high regioselectivity using chemical methods. tandfonline.com

Glycosylation: Nucleoside phosphorylases can be used to couple a modified nucleobase with a sugar phosphate, offering a direct route to nucleoside analogues. tandfonline.com

Cyclization: Enzymes like ADP-ribosyl cyclase can cyclize NAD⁺ analogues to produce mimics of cyclic ADP-ribose, demonstrating the ability of enzymes to facilitate complex intramolecular reactions on modified adenosine-containing structures. rsc.org

This hybrid approach leverages the strengths of both synthetic chemistry, for creating novel scaffolds and functional groups not found in nature, and biocatalysis, for its unparalleled selectivity and efficiency in subsequent modifications. acs.org

Compound Reference Table

| Compound Name | Synonym / Abbreviation |

|---|---|

| This compound | - |

| Adenosine | - |

| 8-Bromoadenosine | - |

| 8-Iodoadenosine | - |

| 8-Vinyladenosine | - |

| 8-Alkynyladenosine | - |

| C8-(α-Ethoxyethenyl)adenosine | - |

| 8-Acetyladenosine | - |

| 8-Formyladenosine | - |

| 8-Hydroxymethyladenosine | - |

| Sodium borohydride | NaBH₄ |

| Methylmagnesium bromide | CH₃MgBr |

| tert-Butyldimethylsilyl | TBDMS or TBS |

| Dimethoxytrityl | DMT |

| Isobutyryl | iBu |

| Benzoyl | Bz |

| Nicotinamide adenine (B156593) dinucleotide | NAD⁺ |

| Cyclic adenosine diphosphate (B83284) ribose | cADPR |

Molecular Structure and Conformational Analysis of 8 1 Hydroxyethyl Adenosine

Theoretical and Experimental Conformational Studies

The conformational landscape of 8-substituted purine (B94841) nucleosides, including 8-(1-hydroxyethyl)adenosine, has been investigated through a combination of experimental and theoretical methods. Experimental techniques, primarily single-crystal X-ray diffraction, provide precise atomic coordinates and reveal the preferred conformation in the solid state. For instance, the crystal structure of 8-(α-hydroxyisopropyl)-adenosine, an analogue with a similarly bulky alkyl alcohol substituent at the C8 position, was determined by X-ray crystallography. This analysis showed the nucleoside adopts a syn conformation with a C(2')-endo sugar pucker. Such experimental data serve as a crucial benchmark for computational studies.

Theoretical approaches, including quantum chemical calculations and molecular modeling, complement experimental findings by exploring the conformational preferences in different environments, such as in solution. Methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) and classical potential calculations have been successfully applied to determine the energies of various conformations for 8-substituted adenosines. These computational studies allow for the mapping of the potential energy surface as a function of the glycosidic torsion angle, identifying low-energy conformers and the rotational barriers between them. Good agreement has been found between conformations determined experimentally in solution via Nuclear Magnetic Resonance (NMR) spectroscopy and those predicted by theoretical energy calculations.

Influence of C8 Substitution on Glycosidic Torsion Angle (Syn/Anti Conformation)

A key conformational feature of purine nucleosides is the rotation around the N-glycosidic bond, which connects the C1' atom of the ribose sugar to the N9 atom of the adenine (B156593) base. This rotation is described by the torsion angle χ (chi), defined by the atoms O4'–C1'–N9–C4. The orientation of the base relative to the sugar is classified into two major conformations: syn (χ ≈ 0 ± 90°) and anti (χ ≈ 180 ± 90°).

Unsubstituted adenosine (B11128) preferentially adopts the lower-energy anti conformation. However, the introduction of a substituent at the C8 position dramatically alters this preference. A bulky group at C8, such as a 1-hydroxyethyl group, introduces significant steric hindrance with the ribose ring in the anti conformation. This repulsive non-bonded interaction forces the adenine base to rotate into the syn conformation to minimize steric clash.

This phenomenon is a general principle for 8-substituted purines. X-ray analysis of various 8-substituted analogues, such as 8-bromoadenosine (B559644) and 8-(α-hydroxyisopropyl)-adenosine, consistently reveals a syn conformation in the crystal structure, in stark contrast to the usual anti form found in most other purine nucleosides. While most 8-substituted adenosines favor the syn form, the specific nature of the substituent and its ability to form other interactions can occasionally lead to an anti state, as seen in 8-(2-hydroxyethylamino)adenosine.

Predicted and Mechanistic Insights into Molecular Interactions of 8 1 Hydroxyethyl Adenosine

Computational Modeling and Docking Studies of Adenosine (B11128) Receptor Binding

Computational methods, including molecular modeling and docking simulations, are invaluable tools for predicting how ligands like 8-(1-Hydroxyethyl)adenosine interact with their biological targets. These in silico approaches provide a rational basis for understanding structure-activity relationships (SAR) and for the design of new, more potent, and selective compounds.

Predicted Affinity and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The introduction of substituents at the C8 position of adenosine can dramatically alter its binding profile across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.govnih.gov Generally, bulky hydrophobic groups at the C8 position tend to decrease affinity for the A2A receptor, while maintaining or in some cases increasing affinity for the A3 receptor. nih.govnih.gov This suggests that the binding pocket for C8 substituents in the A2A receptor is relatively small compared to that of the A3 receptor. nih.gov

While direct computational studies on this compound are not extensively reported in the provided search results, we can infer its likely behavior based on studies of similar 8-substituted adenosine analogs. For instance, alkylamino substituents at the 8-position have been shown to decrease affinity for A1 and A2A receptors. nih.govkuleuven.be The (1-hydroxyethyl) group, being a relatively small and polar substituent, might have a different impact. Its hydroxyl group could potentially form hydrogen bonds with amino acid residues in the receptor binding pocket, which could either enhance or reduce affinity depending on the specific subtype's architecture.

Computational docking studies are essential to predict these interactions more precisely. Such studies would involve placing the 3D structure of this compound into the crystal structures of the A1, A2A, A2B, and A3 adenosine receptors. nih.govmdpi.com The docking software would then calculate the most likely binding poses and estimate the binding energy for each receptor subtype. nih.govenu.kz This would provide a quantitative prediction of the compound's affinity and selectivity. For example, a lower binding energy would suggest a higher predicted affinity.

| Receptor Subtype | Predicted Affinity | Key Interacting Residues (Hypothetical) |

|---|---|---|

| A1 | Moderate | Potential H-bond with Asn254 |

| A2A | Low to Moderate | Possible steric hindrance with Phe168 |

| A2B | Low | Less defined binding pocket interactions |

| A3 | Moderate to High | Favorable interactions within a larger hydrophobic pocket |

This table is a hypothetical representation based on general principles of adenosine receptor pharmacology and requires specific computational studies for validation.

Steric and Electronic Influences of the C8-(1-Hydroxyethyl) Moiety on Receptor Recognition

The C8-(1-hydroxyethyl) substituent introduces both steric and electronic changes to the adenosine molecule, which in turn affect how it is recognized by the adenosine receptors. researchgate.net

Steric Influences: The size and shape of the (1-hydroxyethyl) group will influence how the ligand fits into the binding pocket of each receptor subtype. researchgate.net For the A2A receptor, which appears to have a tighter binding pocket around the C8 position, this substituent might cause some steric hindrance, potentially leading to lower affinity. nih.govnih.gov In contrast, the A3 receptor, which can accommodate larger C8 substituents, might bind this compound more favorably. nih.gov The conformation of the (1-hydroxyethyl) group will also be critical. The rotation around the C8-C(hydroxyethyl) bond will determine the optimal orientation of the hydroxyl group for potential hydrogen bonding.

Electronic Influences: The hydroxyl group of the substituent introduces a polar, electron-withdrawing element. This can alter the electron distribution of the purine (B94841) ring system, which could affect key interactions like π-π stacking with aromatic residues (e.g., Phenylalanine) in the binding site. acs.org The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor adds another layer of complexity. Depending on the specific amino acid environment in each receptor subtype, this could lead to favorable hydrogen bonding interactions, thereby increasing affinity, or it could lead to unfavorable electrostatic clashes. acs.org

Hypothetical Interactions with Adenosine-Metabolizing Enzymes

Beyond its potential interactions with adenosine receptors, this compound may also interact with enzymes that are responsible for the metabolism of endogenous adenosine.

Potential as a Substrate or Inhibitor of Adenosine Deaminase

Adenosine deaminase (ADA) is a key enzyme that catalyzes the irreversible deamination of adenosine to inosine. Many adenosine analogs with modifications at the C8 position are poor substrates or even inhibitors of ADA. The presence of a substituent at the C8 position can sterically hinder the access of the enzyme to the N1 and C6 positions of the purine ring, which are crucial for the deamination reaction.

It is plausible that this compound would be a poor substrate for ADA. Furthermore, depending on how it fits into the active site, it could potentially act as a competitive inhibitor of the enzyme. nih.gov For example, the structurally related compound coformycin, a potent ADA inhibitor, also possesses a hydroxylated carbon chain. nih.gov While this compound is structurally simpler, the hydroxyl group might still interact with key residues in the ADA active site, such as the zinc cofactor or surrounding amino acids, leading to inhibition. nih.gov

Predicted Interactions with Nucleoside Kinases

Nucleoside kinases are responsible for phosphorylating nucleosides to form nucleotides, which is a critical step in their incorporation into nucleic acids and in cellular signaling. Adenosine kinase is the primary enzyme that phosphorylates adenosine to adenosine monophosphate (AMP).

The presence of the C8-(1-hydroxyethyl) substituent could influence the interaction of the compound with adenosine kinase. The active site of adenosine kinase needs to accommodate the entire nucleoside, and the C8-substituent could sterically clash with parts of the enzyme, preventing proper binding and phosphorylation. Therefore, it is predicted that this compound would likely be a poor substrate for adenosine kinase. It is also possible that it could act as a weak inhibitor of the enzyme by competing with adenosine for binding to the active site.

Theoretical Modulation of Nucleoside Transporters

Nucleoside transporters are membrane proteins that control the entry and exit of nucleosides, including adenosine, across cell membranes. There are two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

The ability of this compound to interact with and be transported by these proteins is an important consideration. The addition of the (1-hydroxyethyl) group increases the polarity of the molecule compared to adenosine. This could potentially affect its ability to cross cell membranes via passive diffusion and could also influence its recognition by nucleoside transporters. bath.ac.uk

It is conceivable that this compound could be a substrate for one or more of the nucleoside transporters, although its transport efficiency might be different from that of adenosine. Alternatively, it could act as an inhibitor of these transporters, blocking the uptake or efflux of endogenous adenosine. A detailed computational analysis, such as docking this compound into homology models or crystal structures of ENTs and CNTs, would be necessary to predict its potential interactions with these transporters.

Predicted Cellular Signaling Pathway Engagement (Based on Molecular Interactions)

The cellular signaling pathways engaged by this compound are predicted based on its structural similarity to adenosine and its derivatives, which are known to interact with a variety of cell surface receptors and intracellular enzymes. The substitution at the 8-position of the adenine (B156593) ring is a key determinant of its conformational preference and, consequently, its interaction with biological targets.

The mechanism of action for adenosine analogs like this compound often involves interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. nih.gov There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. wikipedia.org The engagement of these receptors initiates downstream signaling cascades that can modulate cellular function.

Substitution at the 8-position of the adenine base generally influences the molecule's preference for the syn or anti conformation around the glycosidic bond. This conformational preference is a critical factor in determining which receptor subtypes or enzymes the molecule will bind to and with what affinity. For instance, some enzymes may require an anti conformation for binding, while certain adenosine receptor subtypes may favor the syn conformation. researchgate.net The introduction of a bulky substituent at the 8-position, such as a hydroxyethyl (B10761427) group, is expected to favor the syn conformation. researchgate.net

Predicted Engagement with Adenosine Receptor Signaling Pathways:

Based on studies of other 8-substituted adenosine analogs, this compound is predicted to act as a modulator of adenosine receptors. nih.govd-nb.info The specific downstream effects depend on which receptor subtype is engaged and the G-protein to which it couples.

A1 and A3 Receptor Pathways: These receptors typically couple to Gi/Go proteins. frontiersin.orgphysiology.org Activation of these pathways leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govfrontiersin.org This can also lead to the activation of potassium channels and the inhibition of calcium channels. wikipedia.org A study on 8-substituted adenosine analogues showed that some can act as partial agonists at the A1 receptor, leading to the inhibition of adenylyl cyclase. nih.gov

A2A and A2B Receptor Pathways: These receptors are generally coupled to Gs proteins. frontiersin.orgphysiology.org Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. frontiersin.org This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. frontiersin.org Some 8-substituted xanthine (B1682287) derivatives, which are structurally related to adenosine, have been shown to be potent antagonists at A2 receptors. nih.gov

The table below summarizes the predicted signaling pathways based on the general understanding of adenosine receptor function.

| Receptor Subtype | G-Protein Coupling | Primary Effector | Second Messenger | Predicted Cellular Response |

| A1 | Gi/Go | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Modulation of ion channel activity, inhibition of neurotransmitter release |

| A2A | Gs | Adenylyl Cyclase (Stimulation) | ↑ cAMP | Relaxation of smooth muscle, inhibition of inflammation |

| A2B | Gs | Adenylyl Cyclase (Stimulation) | ↑ cAMP | Vasodilation, modulation of immune cell function |

| A3 | Gi/Go | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Pro-inflammatory or anti-inflammatory effects depending on cell type, cytoprotection |

Predicted Engagement with Other Signaling Pathways:

Beyond adenosine receptors, adenosine analogs can interact with other proteins. For example, studies on 8-substituted adenosine analogues have explored their potential as inhibitors of enzymes like S-Adenosylmethionine Decarboxylase (AdoMetDC), a key enzyme in the polyamine biosynthetic pathway. nih.gov Inhibition of this enzyme would disrupt cell growth and proliferation pathways. nih.gov The binding of these analogs is influenced by the nature of the 8-substituent. nih.gov

Furthermore, some adenosine derivatives have been shown to interact with proteins involved in cellular stress responses. For instance, N6-(2-Hydroxyethyl)adenosine, an isomer of the title compound, has been reported to protect against endoplasmic reticulum (ER) stress. mdpi.com While this is a different molecule, it highlights the potential for adenosine analogs to engage with stress-related signaling pathways.

Summary of Predicted Molecular Interactions and Downstream Effects:

The introduction of the 1-hydroxyethyl group at the 8-position of adenosine is predicted to have the following consequences for its molecular interactions and subsequent cellular signaling:

| Molecular Feature | Predicted Interaction Consequence | Potential Downstream Signaling Pathway |

| 8-(1-Hydroxyethyl) Substituent | Favors syn conformation of the glycosidic bond. | May alter selectivity for adenosine receptor subtypes compared to adenosine. |

| Adenine Core | Hydrogen bonding with amino acid residues in the binding pockets of target proteins. | Engagement of adenosine receptor signaling cascades (cAMP, PLC pathways). |

| Ribose Moiety | Forms hydrogen bonds with target proteins, crucial for binding affinity and specificity. | Contributes to the overall binding energy and orientation within the active site, influencing agonist versus antagonist activity. |

| Overall Structure | Potential for binding to enzymes that recognize adenosine or its metabolites. | Possible modulation of metabolic pathways, such as polyamine biosynthesis. |

It is important to note that these are predicted engagements based on the known pharmacology of related compounds. Detailed experimental studies on this compound are required to confirm these predictions and fully elucidate its specific cellular signaling profile.

Structure Activity Relationship Sar Studies of 8 Substituted Adenosine Derivatives

Impact of C8 Substituents on Adenosine (B11128) Receptor Affinity and Efficacy

The nature of the substituent at the C8 position of the adenosine scaffold profoundly influences the affinity and efficacy of the resulting analogue at the four adenosine receptor subtypes.

Hydrophobic substitution at the C8 position has been shown to abolish binding affinity at the human A2A adenosine receptor (hA2AAR). nih.govacs.org However, many C8-substituted compounds display medium to high binding affinity at the human A3 adenosine receptor (hA3AR). nih.govacs.org For instance, a C8-hexynyl derivative in a 4'-thio series demonstrated high potency in hA3AR binding with a Ki value of 20 nM and was selective against A1AR and A2AAR. nih.gov In some cases, C8-substituted derivatives exhibit low efficacy, acting as partial agonists or antagonists at the hA3AR. nih.gov

The introduction of alkynyl chains at the C8 position of adenosine has been found to produce selective antagonists of the A3 adenosine receptor. researchgate.net Specifically, 8-phenylethynyl-9-ethyladenine was identified as a highly potent and selective A3 antagonist. d-nb.info In contrast, the affinity of 8-alkynyl derivatives at the human A1, A2A, and A2B receptors is generally lower than that of the corresponding 2-alkynyl derivatives. d-nb.info

In the context of xanthine (B1682287) derivatives, which are adenosine receptor antagonists, C8 substitution is also critical. 8-substituted xanthines are among the most potent classes of adenosine receptor antagonists. nih.gov For example, while N6-alkyl- and N6-cycloalkyladenosines show similar potencies across different species, the presence of an 8-phenyl or 8-cycloalkyl substituent on xanthines can lead to significant species-dependent differences in affinity for A1 adenosine receptors. nih.gov Some 8-substituted 1,3-dipropylxanthines have shown high selectivity for the A1 receptor over the A2 receptor. nih.gov

Furthermore, the conversion of selective A3AR agonists into antagonists can be achieved by adding suitable groups at the C8 position, among others. acs.org Limited derivatization at the C8 position of adenosine has led to the development of partial A1AR agonists and A3AR antagonists. nih.gov

| Compound Series | C8-Substituent Type | Impact on A2AAR Affinity | Impact on A3AR Affinity | Resulting Efficacy | Reference |

|---|---|---|---|---|---|

| Truncated Adenosine Derivatives | Hydrophobic (e.g., hexynyl) | Abolished | Medium to High | Partial Agonist/Antagonist at A3AR | nih.govacs.org |

| Adenosine Derivatives | Alkynyl Chains | Lower Affinity | Improved Affinity | Selective A3AR Antagonists | researchgate.netd-nb.info |

| Xanthine Derivatives | Cycloalkyl, Phenyl | Potent Antagonism, Species Differences | A1-Selective Antagonists | nih.govnih.gov |

Role of Hydroxyalkyl Groups in Receptor/Enzyme Recognition

The introduction of hydroxyalkyl groups, such as the 1-hydroxyethyl group in 8-(1-Hydroxyethyl)adenosine, plays a specific role in how the molecule is recognized by and interacts with adenosine receptors and related enzymes. The hydroxyl group can participate in hydrogen bonding, a critical interaction for ligand binding within the receptor's binding pocket.

While direct studies on this compound are limited in the provided results, the importance of hydroxyl groups on substituents is evident in related compounds. For example, in a series of 1,8-disubstituted xanthine derivatives developed as A2B antagonists, the compound 8-[4-(2-Hydroxyethylamino)-2-oxoethoxy)phenyl]-1-propylxanthine was among the most potent, with a Ki value of 1 nM at A2B receptors. nih.govacs.org The presence of the hydroxyethylamino group contributes to the high affinity and selectivity of this antagonist. nih.govacs.org

The ribose moiety of adenosine itself, which contains multiple hydroxyl groups, is crucial for receptor recognition and binding. core.ac.uk Both the 2'- and 3'-hydroxyl groups on the ribose contribute to A3AR binding and activation, with the 2'-OH group being more critical. conicet.gov.ar This highlights the general importance of hydroxyl groups in establishing key interactions within the receptor binding site. These interactions are fundamental to the "message" region of the adenosine molecule, which is involved in receptor activation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ijert.org This method is particularly valuable in the study of adenosine receptor ligands, where it helps in understanding the physicochemical properties that determine receptor affinity and in designing new, more potent compounds. ijert.orgnih.gov

Several QSAR studies have been conducted on series of 8-substituted xanthines, which act as adenosine antagonists. ijert.orgajrconline.org These studies aim to describe the chemical structure using parameters that affect receptor affinity. ijert.org For instance, a QSAR study on 1- and 8-substituted-3-furfuryl xanthines as A2A and A2B receptor antagonists was performed to gain deeper insight into their mechanism of action and to rationalize their physicochemical properties for the design of new antagonists. ajrconline.orgresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to adenosine receptor ligands. nih.govnih.gov These models provide 3D maps that visualize the steric, electrostatic, and hydrogen-bonding requirements for optimal receptor binding. nih.gov A 3D-QSAR study on A3AR agonists, using a large set of adenosine analogues, yielded models that could predict binding affinity and reflected the nature of the putative binding site. nih.gov The models predicted that a conformationally restricted bulky group at the N6 or C2 position and a hydrophilic group at the 5' position would increase A3AR binding affinity. nih.gov

QSAR models have also been developed for deazaxanthine derivatives as A2B receptor antagonists, showing good statistical quality and predictive ability. tandfonline.com These models, along with their contribution and contour maps, are useful for designing more potent derivatives. tandfonline.com

| Ligand Class | Receptor Target(s) | QSAR Method | Key Findings/Applications | Reference |

|---|---|---|---|---|

| 8-Substituted Xanthines | Adenosine Antagonists | QSAR | Identifies structural parameters affecting receptor affinity. | ijert.org |

| 1,8-Substituted Furylxanthines | A2A, A2B Antagonists | 2D-QSAR | Provides insight into mechanism of action for designing new antagonists. | ajrconline.orgresearchgate.net |

| Adenosine Analogues | A3 Agonists | 3D-QSAR (CoMFA, CoMSIA) | Predicts binding affinity and maps steric/electrostatic requirements. | nih.gov |

| Deazaxanthine Derivatives | A2B Antagonists | 2D/3D-QSAR (HQSAR, CoMFA) | Generates predictive models to guide the design of more potent compounds. | tandfonline.com |

Comparison with N6-Substituted Adenosine Analogues

The structure-activity relationships of 8-substituted adenosine analogues are often compared with those of N6-substituted analogues, as both positions are key sites for modification to achieve receptor selectivity and potency.

Generally, N6-substituted adenosine derivatives have proven to be A1-receptor selective. nih.gov For example, N6-cyclopentyladenosine (CPA) is a classical A1 agonist that is highly selective over other AR subtypes. nih.govlookchem.com The introduction of various cycloalkyl substituents (from C3 to C8) at the N6-position has been systematically studied to evaluate the influence of steric hindrance and lipophilicity on A1 and A2A affinity. researchgate.net

In contrast, substitutions at the C8 position often lead to different selectivity profiles. As mentioned previously, hydrophobic substitution at C8 tends to abolish A2AAR affinity while often maintaining or enhancing A3AR affinity, frequently resulting in antagonists for this subtype. nih.govacs.orgresearchgate.net This is a distinct outcome compared to the A1-selectivity commonly observed with N6-substitutions.

There are also notable differences in how these substitutions affect species-specific receptor binding. The potencies of N6-alkyl- and N6-cycloalkyladenosines are generally similar across different species. nih.gov However, the presence of an 8-phenyl or 8-cycloalkyl substituent on xanthine antagonists can result in marked species differences in A1 receptor binding. nih.gov

Some studies have explored combinations of substitutions. For example, in a study of 9-alkyl substituted adenines, combining aromatic groups at the C8-position with cycloalkyl rings at the N6-position led to compounds with low nanomolar A1 affinity and very good selectivity. researchgate.net This suggests that modifications at both sites can be synergistic in tuning the pharmacological profile of adenosine analogues.

Analytical and Bioanalytical Methodologies for 8 1 Hydroxyethyl Adenosine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the isolation and measurement of 8-(1-hydroxyethyl)adenosine in various research samples, including biological matrices and reaction mixtures. The selection of a specific technique is dictated by the sample's complexity and the required sensitivity and specificity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of nucleoside analogs like this compound. A study focusing on the effective components in a compound health wine established an HPLC method for the determination of N6-(2-hydroxyethyl)adenosine, a structurally related compound. domainex.co.uk This method utilized a C18 column and a gradient elution with an acetonitrile-acetic acid aqueous mobile phase, demonstrating the utility of reversed-phase chromatography for separating such polar compounds. domainex.co.uk

Methods for the parent compound, adenosine (B11128), often employ reversed-phase columns, such as C18, and are suitable for adaptation. domainex.co.ukscispace.com For instance, one method successfully used a Waters Symmetry C18 column with a gradient of methanol (B129727) and 0.4% phosphoric acid for separation, with UV detection at 257 nm. scispace.com The separation of polar, slightly basic compounds like adenosine and its derivatives can be achieved rapidly and is often compatible with mass spectrometry detection. researchgate.net

Table 1: Example HPLC Conditions for Adenosine and Related Analogs

| Parameter | Method 1 (for N6-(2-Hydroxyethyl)adenosine) domainex.co.uk | Method 2 (for Adenosine) scispace.com |

| Column | Agilent SB-Aq C18 (4.6 mm × 250 mm, 5 µm) | Waters Symmetry C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile - 0.1% acetic acid aqueous solution | A: 0.4% Phosphoric AcidB: Methanol |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.9 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 260 nm | UV at 257 nm |

| Injection Vol. | 10 µL | 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, especially in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the precise detection capabilities of mass spectrometry.

The identity of N6-(2-hydroxyethyl)adenosine, isolated from Cordyceps cicadae, was confirmed using HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). mdpi.com In positive ion mode, the analysis identified a protonated pseudomolecular ion [M+H]⁺ at an m/z of 312 and a significant product ion at m/z 180. mdpi.com This fragmentation is characteristic of nucleosides, where the product ion corresponds to the purine (B94841) base following the cleavage of the glycosidic bond and loss of the ribose sugar moiety. chemicalbook.comnih.gov

Numerous validated LC-MS/MS methods exist for quantifying the parent compound adenosine in various matrices. rsc.orgresearchgate.net These methods often utilize reversed-phase chromatography and monitor specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode for accurate quantification. rsc.orgresearchgate.net For example, a highly sensitive method for adenosine in rat plasma used an Atlantis dC18 column and monitored the m/z transition 268 → 136. researchgate.net Such methodologies provide a framework that can be adapted for the quantitative bioanalysis of this compound.

Table 2: Example LC-MS/MS Parameters for Adenosine and Analogs

| Parameter | Method 1 (for N6-(2-Hydroxyethyl)adenosine) mdpi.com | Method 2 (for Adenosine) rsc.org | Method 3 (for Adenosine) researchgate.net |

| Ionization Mode | ESI Positive | APCI Positive | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 312 | m/z 268.2 | m/z 268 |

| Product Ion | m/z 180 | m/z 136.1 | m/z 136 |

| Column | Not specified | Not specified | Atlantis dC18 |

| Run Time | Not specified | 4.5 min | 4.0 min |

| LLOQ | Not applicable | 15.6 ng/mL | 0.48 ng/mL |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds that show insufficient retention on traditional reversed-phase columns. hmdb.calibretexts.org HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. hmdb.calibretexts.org A water-enriched layer forms on the stationary phase surface, and analyte retention is based on partitioning between this layer and the mobile phase. hmdb.ca

This technique is highly effective for nucleosides like adenosine. nih.gov The elution order in HILIC is generally the opposite of that in reversed-phase chromatography, with more polar compounds being retained more strongly. hmdb.ca The high organic content of the mobile phase can also enhance analyte ionization in ESI-MS, leading to increased detection sensitivity. nih.gov Several studies have reported the successful use of HILIC for adenosine analysis, often coupled with MS/MS detection. nih.govnih.gov For instance, a HILIC-MS/MS method for adenosine in blood used a BEH Amide column and achieved a lower limit of quantification (LLOQ) of 0.005 μg/mL. nih.gov Different HILIC stationary phases, such as ZIC-pHILIC and Triart-Diol-HILIC, have been tested to optimize the separation of adenosine and its derivatives. nih.gov

Spectroscopic Characterization Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. Mass spectrometry provides molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms and their connectivity.

Mass spectrometry, particularly tandem MS, is a powerful tool for structural confirmation. As mentioned previously, the fragmentation pattern of nucleosides is highly characteristic. chemicalbook.com For N6-(2-hydroxyethyl)adenosine, ESI-MS/MS analysis revealed the parent ion [M+H]⁺ at m/z 312 and a key fragment at m/z 180. mdpi.com This loss of 132 Da corresponds to the neutral loss of the ribose sugar, confirming the identity of the purine base with the hydroxyethyl (B10761427) modification. chemicalbook.comnih.gov

Radioligand Binding Assays for Receptor Characterization

To understand the interaction of this compound with its potential biological targets, such as adenosine receptors (A1, A2A, A2B, A3), radioligand binding assays are essential. These assays quantify the affinity of a test compound for a specific receptor.

The general principle involves incubating a source of the receptor (e.g., cell membrane preparations expressing the receptor) with a fixed concentration of a radiolabeled ligand (a molecule known to bind the receptor with high affinity) in the presence of varying concentrations of the unlabeled test compound (the "competitor"). mdpi.com The radiolabeled ligand can be an agonist or an antagonist. For example, the non-selective agonist [3H]NECA has been used to label A2B adenosine receptors. mdpi.com

By measuring the amount of radioligand bound to the receptor at each concentration of the test compound, a competition curve is generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. This methodology allows for the quantitative characterization of this compound's binding profile across different adenosine receptor subtypes. mdpi.com

Applications of 8 1 Hydroxyethyl Adenosine As a Research Tool

Utilization in Adenosine (B11128) Receptor Ligand Design and Discovery

No specific studies were identified that describe the use of 8-(1-Hydroxyethyl)adenosine as a lead compound, scaffold, or reference molecule in the design and discovery of new adenosine receptor ligands. Structure-activity relationship (SAR) studies for C8-substituted adenosines typically focus on other substituents such as aryl, alkynyl, or amino groups.

Probing Nucleoside Metabolism and Transport Mechanisms

There is no available data detailing the use of this compound to probe the activity of key enzymes in nucleoside metabolism, such as adenosine deaminase or adenosine kinase, nor its interaction with equilibrative or concentrative nucleoside transporters.

Application in In Vitro and Ex Vivo Biological System Studies (Non-Human)

Specific examples of this compound being used in non-human in vitro or ex vivo studies are not described in the available literature.

Cell-Free Enzymatic Assays

No published research provides data, such as inhibition constants (Ki) or IC50 values, for this compound from cell-free enzymatic assays.

Cell Line-Based Mechanistic Investigations

No studies were found that utilized cell lines (e.g., HEK293, CHO) to investigate the mechanistic properties of this compound, such as receptor binding affinities or effects on second messenger systems like cyclic AMP (cAMP).

Isolated Tissue Preparations for Receptor Functional Assays

There is no documented use of this compound in functional assays involving isolated tissue preparations, such as aortic rings or brain slices, to characterize its pharmacological effects on adenosine receptors.

Future Research Directions for 8 1 Hydroxyethyl Adenosine

Targeted Synthesis of Advanced Derivatives with Enhanced Specificity

The synthesis of novel derivatives of 8-(1-Hydroxyethyl)adenosine is a critical avenue for future research, aiming to enhance its biological specificity and efficacy. The core principle involves the strategic modification of the purine (B94841) ring and the hydroxyethyl (B10761427) side chain to modulate interactions with specific biological targets. rsc.org

Furthermore, structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of these new analogs. rsc.org By systematically altering the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its effects. researchgate.net For example, the introduction of amino, dimethylamino, or piperidinyl groups at the 8-position of adenine (B156593) has been shown to be a favorable modification for receptor binding. researchgate.net

The synthesis of these advanced derivatives can be achieved through various established and emerging chemical strategies. Nucleophilic substitution on 8-halogenated purine precursors is a common method for introducing new functional groups at the 8-position. Additionally, palladium-catalyzed coupling reactions offer a versatile tool for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

A key consideration in the synthesis of these derivatives is the balance between hydrophilicity and lipophilicity. The hydroxyethyl group imparts a degree of water solubility, which can be advantageous for biological applications. However, enhancing lipophilicity through the addition of aromatic or halogenated substituents may improve membrane permeability and receptor binding.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Outcome |

| N6-Position Modification | Attachment of various functional groups or linkers to the N6-amino group. | Enhanced receptor specificity and potential for creating bivalent or multivalent ligands. nih.gov |

| 8-Position Substitution | Introduction of diverse substituents at the C8 position of the purine ring. | Modulation of electronic properties and steric interactions to fine-tune biological activity. researchgate.net |

| Side Chain Alteration | Modification of the 1-hydroxyethyl group, such as altering its length or stereochemistry. | Investigation of the role of the side chain in target binding and biological function. |

| Click Chemistry | Use of copper(I)-catalyzed azide-alkyne cycloaddition for efficient and specific conjugation. | Creation of complex derivatives, including fluorescent probes and dendrimeric structures. nih.gov |

| Palladium-Catalyzed Coupling | Formation of new bonds at various positions on the purine ring. | Access to a wide range of structurally diverse analogs with potentially novel activities. |

Further Elucidation of Specific Molecular Mechanisms of Action

While this compound is known to possess various biological activities, including anti-inflammatory effects, the precise molecular mechanisms underlying these actions require deeper investigation. mdpi.comnih.gov Future research should focus on identifying its direct molecular targets and dissecting the downstream signaling pathways it modulates.

A primary area of investigation is its interaction with adenosine (B11128) receptors (ARs). Given its structural similarity to adenosine, it is plausible that this compound acts as a ligand for one or more of the four AR subtypes (A1, A2A, A2B, and A3). nih.govnih.gov Competitive radioligand binding assays and functional assays, such as measuring cyclic AMP (cAMP) levels, can determine its affinity and efficacy (agonist, antagonist, or partial agonist) at each receptor subtype. nih.gov For instance, the adenosine-induced enhancement of endothelial cell barrier function is mediated through A2A receptors and a subsequent increase in cAMP. nih.gov

Beyond direct receptor binding, research should explore the impact of this compound on intracellular signaling cascades. Studies have shown that N6-(2-hydroxyethyl)adenosine (HEA), a similar compound, can suppress the TLR4-mediated NF-κB signaling pathway, a key regulator of inflammation. mdpi.com Investigating whether this compound shares this mechanism or affects other inflammatory pathways, such as the TGF-β1/Smad pathway, is a crucial next step. mdpi.com

The compound's potential role in modulating endoplasmic reticulum (ER) stress and autophagy is another promising research avenue. mdpi.com HEA has been shown to induce apoptosis in cancer cells by triggering ER stress and autophagy. mdpi.com Examining whether this compound can induce similar cellular stress responses in different cell types could uncover novel therapeutic applications.

Table 2: Potential Molecular Mechanisms of this compound

| Mechanism | Research Approach | Potential Significance |

| Adenosine Receptor Modulation | Radioligand binding assays, cAMP functional assays. nih.gov | Identification of specific receptor subtype interactions, explaining its pharmacological effects. |

| NF-κB Pathway Inhibition | Western blotting for NF-κB subunits, reporter gene assays. mdpi.com | Elucidation of its anti-inflammatory mechanism. |

| TGF-β1/Smad Pathway Modulation | Analysis of Smad protein phosphorylation and nuclear translocation. mdpi.com | Understanding its potential role in fibrosis and tissue remodeling. |

| ER Stress Induction | Measurement of ER stress markers (e.g., GRP78, CHOP), analysis of intracellular calcium levels. mdpi.com | Uncovering its potential as an anti-cancer or pro-apoptotic agent. |

| Autophagy Modulation | Monitoring the formation of autophagosomes, analysis of autophagy-related protein expression. mdpi.com | Exploring its role in cellular homeostasis and disease. |

Development of Novel Research Probes and Biosensors

To facilitate the study of this compound's biological roles, the development of specialized research probes and biosensors is essential. These tools would enable real-time monitoring of its distribution, concentration, and interactions within complex biological systems.

Fluorescently labeled derivatives of this compound can be synthesized to serve as probes for imaging its localization in cells and tissues. These probes could be used in techniques like fluorescence microscopy and flow cytometry to visualize its uptake and subcellular distribution. The design of such probes requires careful consideration of the fluorophore to ensure it does not interfere with the biological activity of the parent compound.

Furthermore, the development of biosensors capable of detecting this compound with high sensitivity and selectivity would be a significant advancement. nih.govnih.gov One approach could be the use of molecularly imprinted polymers (MIPs). acs.org MIPs are synthetic materials with tailor-made recognition sites for a specific target molecule, making them ideal for use in sensor applications. acs.org An SPR (Surface Plasmon Resonance) nanosensor based on MIPs has been successfully developed for adenosine detection, and a similar strategy could be applied to this compound. acs.org

Another promising avenue is the development of aptamer-based biosensors. nih.gov Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. acs.org These can be integrated into various sensor platforms, including electrochemical and optical sensors, to provide a rapid and sensitive method for detecting this compound in biological fluids. acs.org

Table 3: Potential Research Probes and Biosensors for this compound

| Tool | Technology | Application |

| Fluorescent Probes | Covalent attachment of a fluorophore. | Cellular imaging, uptake studies, and subcellular localization. |

| MIP-based Sensors | Molecularly imprinted polymers integrated with a transducer (e.g., SPR). acs.org | Highly selective and sensitive detection in biological samples. |

| Aptamer-based Biosensors | Aptamers coupled to an electrochemical or optical sensor platform. acs.org | Real-time monitoring of concentration changes in vitro and potentially in vivo. |

| Radiolabeled Analogs | Incorporation of a radioactive isotope (e.g., tritium (B154650) or carbon-14). | Pharmacokinetic studies, receptor binding assays, and autoradiography. |

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with systems biology approaches. researchcorridor.orgnih.gov This involves the use of high-throughput "omics" technologies (e.g., transcriptomics, proteomics, metabolomics) to generate large-scale datasets, which are then analyzed using computational models to identify key pathways and networks affected by the compound. nih.govfrontiersin.org

By treating cells or organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a comprehensive picture of its cellular impact. nih.gov For example, a multi-omics analysis of an adenosine-rich extract revealed its effects on lipid metabolism. nih.gov

These omics datasets can be integrated into protein-protein interaction (PPI) networks to identify key hubs and modules that are perturbed by this compound. nih.govfrontiersin.org Network analysis can reveal unexpected connections and generate new hypotheses about the compound's mechanisms of action. researchcorridor.org Tools like InnateDB and NetworkAnalyst can be used to visualize and analyze these complex networks. nih.govfrontiersin.org

Furthermore, computational modeling can be employed to simulate the dynamic behavior of the biological systems in response to this compound. researchcorridor.org These models can help to predict the effects of different concentrations and treatment durations, and to identify potential biomarkers of its activity. researchcorridor.org

Exploration of Stereoisomeric Effects on Biological Activity and Interaction Profiles

The 1-hydroxyethyl group of this compound contains a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. researchgate.netethernet.edu.et Therefore, a critical area for future research is the separate synthesis and biological evaluation of the individual enantiomers of this compound.

Differences in the biological activity of the enantiomers can provide valuable insights into the three-dimensional structure of the binding site on their molecular target(s). researchgate.net For example, one enantiomer may fit more snugly into a receptor's binding pocket, leading to a stronger interaction and greater biological effect. This information can be used to design more potent and selective drugs. researchgate.net

Molecular modeling and docking studies can be used to visualize the interactions of each enantiomer with their putative targets, providing a structural basis for any observed differences in biological activity. researchgate.net This exploration of stereoisomeric effects will be crucial for a complete understanding of the pharmacology of this compound and for the potential development of a single-enantiomer therapeutic agent.

Q & A

Q. What are the established synthesis and characterization protocols for 8-(1-Hydroxyethyl)adenosine?

- Methodology : Synthesis typically involves nucleoside modification via hydroxyethylation, followed by purification using reverse-phase HPLC. Characterization requires multi-modal validation:

- Key Considerations : Include reaction yield optimization and solvent compatibility testing to avoid byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How should researchers design experiments to study the metabolic pathways of this compound?

- Framework :

- Hypothesis-Driven Design : Define clear metabolic endpoints (e.g., adenosine deaminase interaction) .

- Participant Selection : For in vivo models, specify species, age, and health criteria to control metabolic variability .

- Controls : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite turnover .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Q. How can researchers conduct a rigorous literature review on this compound?

- Strategy :

- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor databases) .

- Use Boolean search terms (e.g., "this compound AND pharmacokinetics") in platforms like PubMed or Web of Science .

- Critically evaluate methods sections for reproducibility, focusing on solvent systems and assay conditions .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction with concentrative nucleoside transporters (CNTs)?

- Methodology :

- Competitive Binding Assays : Use radiolabeled adenosine analogues (e.g., ³H-adenosine) to measure displacement kinetics .

- CRISPR-Cell Models : Generate CNT-knockout cell lines to isolate transport mechanisms .

- Structural Analysis : Employ molecular docking simulations to predict binding affinities .

Q. How should contradictory bioactivity data for this compound be resolved?

- Analytical Steps :

Q. What strategies enable comparative studies between this compound and its structural analogues?

Q. Which advanced spectroscopic techniques enhance characterization of this compound?

Q. How do in vitro and in vivo models differ in assessing this compound’s efficacy?

- Model Selection :

- In Vitro : Use primary hepatocytes or kidney cell lines for metabolic stability assays .

- In Vivo : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling in disease-specific animal models (e.g., ischemia-reperfusion injury) .

- Limitations : Address interspecies metabolic differences and bioavailability challenges .

Q. What validation techniques ensure data reliability in high-throughput screening (HTS) of this compound?

Q. How can long-term stability studies for this compound be optimized?

- Protocol :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways .

- Analytical Monitoring : Use stability-indicating HPLC methods to track purity over time .

- Storage Recommendations : Lyophilize samples and store at -80°C in argon atmosphere to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.